molecular formula C14H28O4Si2 B018955 Bis(trimethylsilyl) 1,2-cyclohexanedicarboxylate CAS No. 106450-30-0

Bis(trimethylsilyl) 1,2-cyclohexanedicarboxylate

Cat. No. B018955
M. Wt: 316.54 g/mol
InChI Key: KZVJELRBKDRRGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(trimethylsilyl) 1,2-cyclohexanedicarboxylate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of cyclohexanedicarboxylic acid and contains two trimethylsilyl groups attached to the carboxylate functional groups.

Mechanism Of Action

The mechanism of action of bis(trimethylsilyl) 1,2-cyclohexanedicarboxylate is not fully understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of the trimethylsilyl groups. The compound can also act as a protecting group for carboxylic acids by forming stable esters.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of bis(trimethylsilyl) 1,2-cyclohexanedicarboxylate. However, it is considered to be a relatively stable compound and is not expected to have any significant toxic effects.

Advantages And Limitations For Lab Experiments

Bis(trimethylsilyl) 1,2-cyclohexanedicarboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a versatile reagent that can be used in a variety of organic reactions. However, the compound has some limitations as well. It is relatively expensive compared to other reagents, and its use as a protecting group for carboxylic acids can sometimes result in low yields.

Future Directions

There are several future directions for the use of bis(trimethylsilyl) 1,2-cyclohexanedicarboxylate in scientific research. One potential application is in the synthesis of bioactive molecules such as peptides and other natural products. The compound can also be used as a precursor for the synthesis of other important compounds. In addition, further research is needed to fully understand the mechanism of action of bis(trimethylsilyl) 1,2-cyclohexanedicarboxylate and its potential applications in various fields.

Synthesis Methods

Bis(trimethylsilyl) 1,2-cyclohexanedicarboxylate can be synthesized by reacting cyclohexanedicarboxylic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield. The reaction mechanism involves the formation of an intermediate trimethylsilyl ester, which is then converted to the bis(trimethylsilyl) 1,2-cyclohexanedicarboxylate through a nucleophilic substitution reaction.

Scientific Research Applications

Bis(trimethylsilyl) 1,2-cyclohexanedicarboxylate has potential applications in various scientific research fields. It has been used as a reagent in organic synthesis for the preparation of various compounds. It has also been used as a protecting group for carboxylic acids in the synthesis of peptides and other bioactive molecules. In addition, it has been used as a precursor for the synthesis of other important compounds such as bis(trimethylsilyl) fumarate and bis(trimethylsilyl) maleate.

properties

CAS RN

106450-30-0

Product Name

Bis(trimethylsilyl) 1,2-cyclohexanedicarboxylate

Molecular Formula

C14H28O4Si2

Molecular Weight

316.54 g/mol

IUPAC Name

bis(trimethylsilyl) cyclohexane-1,2-dicarboxylate

InChI

InChI=1S/C14H28O4Si2/c1-19(2,3)17-13(15)11-9-7-8-10-12(11)14(16)18-20(4,5)6/h11-12H,7-10H2,1-6H3

InChI Key

KZVJELRBKDRRGB-UHFFFAOYSA-N

SMILES

C[Si](C)(C)OC(=O)C1CCCCC1C(=O)O[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)OC(=O)C1CCCCC1C(=O)O[Si](C)(C)C

synonyms

Bis(trimethylsilyl) 1,2-cyclohexanedicarboxylate

Origin of Product

United States

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